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molecular formula C11H10Br4N2O3 B8805585 4,5,6,7-Tetrabromo-1,3-dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one CAS No. 56315-67-4

4,5,6,7-Tetrabromo-1,3-dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one

Cat. No. B8805585
M. Wt: 537.82 g/mol
InChI Key: WKQKLCTYZKFNTG-UHFFFAOYSA-N
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Patent
US03954790

Procedure details

44.96 g (0.1 mol) of 4,5,6,7-tetrabromobenzimidazolone are stirred with 250 ml of dimethylacetamide and 2.5 g of lithium chloride. A solution of 13.2 g of ethylene oxide (0.3 mol) in 100 ml of dimethylacetamide is added to this mixture at room temperature. The mixture is stirred slowly and heated to 80°C over the course of 2.5 hours. It is then stirred for a further 2 hours at 100°C. During the course of the reaction the starting material dissolves completely.
Name
4,5,6,7-tetrabromobenzimidazolone
Quantity
44.96 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:6](=[N:7][C:8](=[O:11])[N:9]=2)[C:5]([Br:12])=[C:4]([Br:13])[C:3]=1[Br:14].[Cl-].[Li+].[CH2:17]1[O:19][CH2:18]1.[CH3:20][C:21](N(C)C)=[O:22]>>[OH:22][CH2:21][CH2:20][N:9]1[C:10]2[C:2]([Br:1])=[C:3]([Br:14])[C:4]([Br:13])=[C:5]([Br:12])[C:6]=2[N:7]([CH2:18][CH2:17][OH:19])[C:8]1=[O:11] |f:1.2|

Inputs

Step One
Name
4,5,6,7-tetrabromobenzimidazolone
Quantity
44.96 g
Type
reactant
Smiles
BrC1=C(C(=C(C2=NC(N=C21)=O)Br)Br)Br
Name
Quantity
2.5 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
250 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
C1CO1
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred slowly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It is then stirred for a further 2 hours at 100°C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
During the course of the reaction the starting material
DISSOLUTION
Type
DISSOLUTION
Details
dissolves completely

Outcomes

Product
Name
Type
Smiles
OCCN1C(N(C2=C1C(=C(C(=C2Br)Br)Br)Br)CCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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